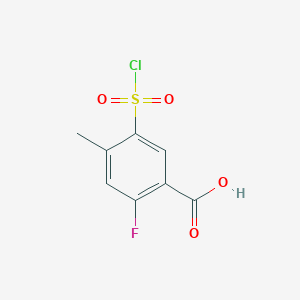

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid

描述

属性

IUPAC Name |

5-chlorosulfonyl-2-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO4S/c1-4-2-6(10)5(8(11)12)3-7(4)15(9,13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTRSINZWIKKRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly specific pharmacophores relies heavily on the availability of versatile, bifunctional building blocks. 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid (CAS: 1519211-09-6) is a highly specialized intermediate that offers orthogonal reactivity paradigms for the synthesis of complex sulfonamide-carboxamide derivatives[1]. By featuring both a highly electrophilic sulfonyl chloride group and a carboxylic acid moiety on a sterically and electronically tuned fluorinated aromatic ring, this compound enables the rapid, modular assembly of diverse chemical libraries. Such libraries are particularly critical in the development of selective inhibitors for targets like human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases) and other critical enzymatic pathways[2].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic utility, and validated experimental workflows associated with this critical building block.

Physicochemical Profiling & Structural Analysis

The structural features of this compound dictate its precise behavior in synthetic environments. The electron-withdrawing fluorine atom at the ortho position to the carboxylic acid lowers the pKa of the carboxyl group, ensuring rapid deprotonation in mildly basic conditions. Conversely, the methyl group at the para position to the carboxylic acid provides localized steric shielding and electron-donating stabilization to the ring, modulating the overall electrophilicity of the sulfonyl chloride group.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 1519211-09-6[1] |

| Molecular Formula | C₈H₆ClFO₄S[1] |

| Molecular Weight | 252.65 g/mol [1] |

| Structural Classification | Substituted Benzene / Sulfonyl Chloride / Benzoic Acid |

| Key Functional Groups | -SO₂Cl (Electrophile), -COOH (Coupling target), -F (Inductive modifier) |

| Primary Synthetic Utility | Precursor for bis-functionalized sulfamoyl-benzamides[2] |

Mechanistic Role in Synthetic Chemistry

The true value of this compound lies in its orthogonal reactivity . A Senior Application Scientist must leverage the distinct electronic environments of the sulfonyl chloride and the carboxylic acid to perform sequential, chemoselective functionalizations without the need for cumbersome protecting groups.

The Causality of Chemoselective Sulfonylation

When synthesizing sulfonamides, the reaction follows a nucleophilic acyl substitution-like mechanism[3]. The lone pair of electrons on the amine nitrogen attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This attack proceeds via a trigonal bipyramidal transition state , where the incoming amine nucleophile and the outgoing chloride leaving group occupy the apical positions[4]. Following the collapse of this transition state, the sulfur-chlorine bond breaks, expelling the chloride ion, and a subsequent proton transfer yields the stable sulfonamide[4].

To ensure the amine only reacts with the sulfonyl chloride and not the carboxylic acid, the reaction is deliberately executed in aqueous basic media. Under these conditions, the carboxylic acid is deprotonated to form a carboxylate anion. The resonance-stabilized negative charge renders the carboxyl carbon entirely unreactive to nucleophilic attack. This thermodynamic sink forces the kinetic nucleophilic attack exclusively toward the sulfonyl chloride[5].

Activation for Amidation

Once the sulfonamide is formed and isolated, the latent carboxylic acid is re-protonated and activated for the second functionalization. This is typically achieved using carbodiimide coupling agents (e.g., EDC) and a nucleophilic catalyst (e.g., DMAP). DMAP attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which rapidly reacts with a second amine to form the final carboxamide, effectively preventing the formation of unreactive N-acylurea byproducts[2].

Experimental Workflows & Protocols

The following protocol outlines a self-validating, two-step system for generating sulfamoyl-benzamide derivatives using this compound. This workflow ensures high atom economy and reliable intermediate isolation[5].

Step 1: Chemoselective Synthesis of the Sulfamoylbenzoic Acid Intermediate

Objective: Selectively convert the -SO₂Cl group to a sulfonamide while preserving the -COOH group.

-

Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (1.0 eq, 3.0 mmol) in distilled water (15 mL, 0.2 M)[5].

-

Amine Addition: Add the primary or secondary amine (1.0 eq, 3.0 mmol) dropwise to the suspension at room temperature. Causality: Water acts as a mild, environmentally benign solvent that facilitates the deprotonation of the carboxylic acid by the amine (or an added inorganic base), protecting it from nucleophilic attack[5].

-

Monitoring: Stir the reaction at room temperature. Monitor the consumption of the sulfonyl chloride via TLC (typical eluent: Chloroform:Methanol 9.5:0.5)[5].

-

Workup & Isolation: Once complete, slowly add concentrated HCl dropwise to the aqueous mixture until the pH reaches 3. Causality: Acidifying the mixture re-protonates the carboxylate back to the neutral carboxylic acid, drastically reducing its aqueous solubility and causing the sulfamoylbenzoic acid intermediate to precipitate[5].

-

Purification: Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum. The intermediate is typically pure enough (>95%) to proceed without column chromatography.

Step 2: Carbodiimide-Mediated Amidation

Objective: Convert the isolated carboxylic acid intermediate into a functionalized carboxamide.

-

Activation: Dissolve the isolated sulfamoylbenzoic acid intermediate (1.0 eq, 0.5 mmol) in an anhydrous solvent mixture of DCM (3.3 mL) and DMF (0.33 mL) in a 25 mL flask[5].

-

Catalyst & Coupling Agent Addition: Add DMAP (0.2 eq, 0.1 mmol) and the desired secondary amine (1.0 eq, 0.5 mmol). Finally, add EDC·HCl (1.2 eq, 0.6 mmol)[5]. Causality: DMF is used as a co-solvent to ensure complete dissolution of the polar sulfonamide intermediate, while EDC/DMAP ensures rapid, low-temperature activation of the carboxyl group.

-

Reaction: Stir the mixture at room temperature under an inert atmosphere (N₂ or Argon) for 12 hours.

-

Workup: Dilute the mixture with additional DCM, wash sequentially with 1M HCl (to remove DMAP and unreacted amine), saturated NaHCO₃, and brine.

-

Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (e.g., n-hexane:ethyl acetate gradients) to yield the pure sulfamoyl-benzamide target[5].

Pathway/Workflow Visualization

The following diagram illustrates the orthogonal functionalization strategy, highlighting how the distinct physicochemical properties of the building block are exploited in a sequential manner.

Orthogonal functionalization workflow of this compound.

Conclusion

This compound (CAS: 1519211-09-6) is a highly privileged scaffold in organic synthesis and drug discovery. By understanding the electronic interplay between its fluorinated aromatic core, its highly reactive sulfonyl chloride, and its pH-sensitive carboxylic acid, researchers can design self-validating, high-yield synthetic pathways. The orthogonal reactivity demonstrated in the protocols above allows for the rapid generation of diverse chemical spaces, accelerating the discovery of novel therapeutics such as selective enzyme inhibitors.

References

-

This compound | 1519211-09-6 - MolAid MolAid Chemical Database[Link]

-

Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases National Institutes of Health (PMC)[Link]

-

Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives (Supplementary Information) The Royal Society of Chemistry[Link]

Sources

- 1. This compound - CAS号 1519211-09-6 - 摩熵化学 [molaid.com]

- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-[(4-Bromophenyl)sulfonyl]-ethanamine HCl Supplier [benchchem.com]

- 5. rsc.org [rsc.org]

Orthogonal Functionalization of 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic Acid: A Strategic Guide for Drug Discovery

Executive Summary

As a Senior Application Scientist, I approach the functionalization of tetrasubstituted benzene rings not as a mere sequence of steps, but as a carefully orchestrated manipulation of electronic environments. 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid is a highly versatile, tri-electrophilic building block. Its true value in medicinal chemistry lies in its orthogonal reactivity, allowing researchers to sequentially functionalize three distinct sites without cross-reactivity. This guide deconstructs the structural logic of this scaffold and provides self-validating, field-proven protocols for its utilization in the synthesis of complex therapeutics.

Physicochemical Profiling

Understanding the baseline metrics of a building block is the first step in predicting its behavior in solution. The table below summarizes the core quantitative data for this scaffold[1],[2].

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 1519211-09-6 |

| Molecular Formula | C8H6ClFO4S |

| Molecular Weight | 252.65 g/mol |

| Electrophilic Sites | 3 (Orthogonal: -SO₂Cl, -COOH, -F) |

| Appearance | Solid (typically crystalline) |

The Tri-Orthogonal Reactivity Matrix

The chemoselectivity of this molecule relies entirely on the distinct electrophilicity and activation energies of its functional groups.

-

Site 1: The C5-Sulfonyl Chloride. This is a "hard" electrophile. The highly polarized S-Cl bond makes it the most reactive site on the molecule, reacting rapidly with amines at low temperatures.

-

Site 2: The C1-Carboxylic Acid. Unreactive towards amines under ambient conditions, this site requires in situ activation (e.g., via coupling reagents like HATU) to form an active ester, which then undergoes aminolysis[3].

-

Site 3: The C2-Aryl Fluoride. Fluorine is highly electronegative, polarizing the C-F bond. However, nucleophilic aromatic substitution (SₙAr) is only possible because the fluorine is situated para to the strongly electron-withdrawing sulfonyl group and ortho to the carboxylic acid. These groups synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack.

Fig 1: Electronic relationship and regiochemical activation of the C2-Fluorine atom.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system. Causality dictates the conditions, and In-Process Controls (IPCs) verify the outcome before proceeding to the next step.

Fig 2: Stepwise orthogonal functionalization workflow for the tri-electrophilic scaffold.

Protocol 1: Chemoselective Sulfonamidation

-

Objective: Selective functionalization of the C5 sulfonyl chloride.

-

Causality: By maintaining a temperature of 0°C, we harness the high electrophilicity of the -SO₂Cl group while kinetically preventing the amine from attacking the unactivated carboxylic acid or displacing the fluorine. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl byproduct without interfering with the electrophile.

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) under N₂.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add DIPEA (2.0 eq) followed by the dropwise addition of the primary amine (1.05 eq).

-

Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

-

-

Validation Checkpoint (IPC): Analyze via LC-MS. The mass spectrum should show the[M+H]⁺ peak corresponding to the sulfonamide. Note: Unreacted starting material will often hydrolyze to the sulfonic acid on the LC-MS column, so compare against a blank.

Protocol 2: Carboxylic Acid Activation and Amidation

-

Objective: Functionalization of the C1 carboxylic acid.

-

Causality: We utilize because its superior kinetics overcome the steric hindrance introduced by the ortho-fluorine atom[3]. HATU rapidly forms an active OAT ester, which undergoes immediate aminolysis.

-

Procedure:

-

Dissolve the Sulfonamide Intermediate (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to ensure complete active ester formation.

-

Add the secondary amine (1.2 eq) and stir at room temperature for 4 hours.

-

-

Validation Checkpoint (IPC): TLC (5% MeOH in DCM) will reveal a distinct, less polar UV-active spot. LC-MS will confirm the exact mass shift corresponding to the amide.

Protocol 3: Nucleophilic Aromatic Substitution (SₙAr)

-

Objective: Displacement of the C2 fluorine atom.

-

Causality: Even with the activation from the para-sulfonamide and ortho-amide, breaking aromaticity to form the Meisenheimer complex requires significant activation energy. Therefore, an aprotic polar solvent (DMSO) is used to stabilize the polar transition state, and high heat (100°C) is applied to drive the reaction forward.

-

Procedure:

-

Combine the Sulfonamide-Amide Intermediate (1.0 eq), a nucleophile (e.g., Aniline, 1.5 eq), and K₂CO₃ (3.0 eq) in DMSO.

-

Heat the reaction mixture to 100°C for 12 hours under a nitrogen atmosphere.

-

Cool to room temperature and quench with water to precipitate the product.

-

-

Validation Checkpoint (IPC): ¹⁹F NMR is the definitive analytical tool here. The complete disappearance of the aryl-fluorine signal (typically observed between -110 to -120 ppm) confirms 100% conversion.

Applications in Advanced Therapeutics

The ability to precisely decorate the this compound scaffold has made it a highly sought-after intermediate in the pharmaceutical industry. The stepwise functionalization of the sulfonyl chloride and carboxylic acid moieties has been successfully employed in the development of novel sulfonamide derivatives targeting[3]. Furthermore, related fluorobenzoic acid derivatives are heavily documented in the synthesis of complex anthranilic acid derivatives, which act as potent [4]. The C4-methyl group provides a critical steric shield that enhances the metabolic stability of these drug candidates in vivo.

References

- Title: US9533985B2 - Sulfonamide derivative and medicinal use thereof Source: Google Patents URL

- Title: US6384080B1 - Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase Source: Google Patents URL

Sources

- 1. This compound - CAS号 1519211-09-6 - 摩熵化学 [molaid.com]

- 2. 56447-54-2|4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. US9533985B2 - Sulfonamide derivative and medicinal use thereof - Google Patents [patents.google.com]

- 4. US6384080B1 - Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase - Google Patents [patents.google.com]

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid MSDS safety data sheet

CAS Number: 1026030-54-5 Document Type: Advanced Safety & Technical Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists

Executive Summary

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid is a high-value, dual-functionalized aryl building block used primarily in the synthesis of sulfonamide-based pharmacophores. Its structure features a carboxylic acid moiety (for amide coupling or esterification) and a highly reactive chlorosulfonyl group (for sulfonamide formation). Due to the electrophilic nature of the sulfonyl chloride motif, this compound presents significant stability challenges—specifically moisture sensitivity and corrosivity. This guide moves beyond standard MSDS reporting to provide a mechanistic understanding of its hazards, stability profiles, and application protocols.

Chemical Identity & Physical Profile[1][2][3][4][5][6]

This compound serves as a "linchpin" intermediate. The fluorine atom at the 2-position often modulates metabolic stability and lipophilicity in final drug candidates, while the 4-methyl group provides steric bulk.

Table 1: Physicochemical Constants

| Property | Data | Note |

| CAS Number | 1026030-54-5 | Verified Identifier |

| Formula | C₈H₆ClFO₄S | |

| Molecular Weight | 252.65 g/mol | |

| Appearance | White to off-white solid | Crystalline powder |

| Solubility | Soluble in DCM, THF, EtOAc | Reacts violently with water/alcohols |

| Storage Temp | 2–8 °C | Critical: Store under inert atmosphere (Ar/N₂) |

| Reactivity | Electrophilic | Prone to hydrolysis (releases HCl) |

Advanced Safety & Toxicology (Mechanism of Action)

Standard Safety Data Sheets (SDS) classify this material as Corrosive (Category 1B) . However, understanding the mechanism of this toxicity is vital for designing effective engineering controls.

The Hydrolysis Hazard Cascade

Upon contact with moisture (mucous membranes, lung tissue, or eyes), the chlorosulfonyl group (-SO₂Cl) undergoes rapid hydrolysis. This is not merely a thermal burn but a chemical attack:

-

Reaction:

-

Consequence: The release of hydrochloric acid (HCl) gas and the formation of a strong sulfonic acid derivative cause immediate, deep-tissue necrosis. The lipophilic nature of the benzoic acid core allows the compound to penetrate the epidermis before hydrolyzing, potentially deepening the burn.

Table 2: GHS Hazard Classifications

| Hazard Class | Category | H-Code | Statement |

| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage.[1] |

| Eye Damage | 1 | H318 | Causes serious eye damage. |

| Corrosive to Metals | 1 | H290 | May be corrosive to metals (due to HCl evolution). |

Reactivity & Synthetic Utility[3][5][10][11]

The primary utility of this compound lies in its ability to selectively react at the sulfonyl chloride center with amines to form sulfonamides, often leaving the carboxylic acid intact for subsequent transformations.

Diagram 1: Chemoselectivity & Degradation Pathways

The following diagram illustrates the competitive pathways between productive synthesis (Sulfonamide formation) and destructive degradation (Hydrolysis).

Caption: Competitive reaction pathways highlighting the critical necessity of moisture exclusion to prevent degradation into sulfonic acid and corrosive HCl.

Handling & Experimental Protocols

Storage & Weighing

-

Atmosphere: Must be stored under Nitrogen or Argon.

-

Container: Tightly sealed glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage due to permeability.

-

Weighing: Rapid weighing in air is permissible if humidity is <40%, but for precise stoichiometry, weigh inside a glovebox or use a distinct weighing bottle that can be purged.

Protocol: General Sulfonamide Coupling

Rationale: This protocol uses a biphasic or anhydrous condition to favor aminolysis over hydrolysis.

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (3.0 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and cool under an Argon stream.

-

Dissolution: Dissolve the amine and base in anhydrous DCM. Cool to 0 °C.

-

Note: Cooling controls the exotherm of the reaction.

-

-

Addition: Dissolve the acid chloride in a minimal amount of DCM and add dropwise to the amine solution.

-

Mechanistic Insight: Adding the acid chloride to the amine ensures the amine is always in excess locally, minimizing side reactions.

-

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS (Note: LCMS may show the hydrolyzed sulfonic acid if the sample is not prepared in anhydrous acetonitrile).

-

Workup: Dilute with DCM, wash with 1N HCl (to remove excess amine), then brine. Dry over MgSO₄.

Emergency Response & Spill Control

In the event of a spill, water must NOT be used as the primary cleaning agent, as it will generate an HCl cloud.

Diagram 2: Spill Response Decision Matrix

Caption: Decision tree for managing spills. Note the strict prohibition of water during the initial containment phase.

First Aid Measures

-

Eye Contact: Rinse immediately with diphoterine (if available) or water for 15+ minutes. Do not pause to remove contact lenses initially.

-

Skin Contact: Brush off loose powder before rinsing with water. Mixing the powder with water on the skin creates concentrated acid.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, 100% oxygen should be administered by trained personnel.

References

- Chemical Identity & CAS Verification

- Safety & Hazard Classification

-

Synthetic Applications

-

Harris, P. A., et al. (2016).[2] DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors.[2] Journal of Medicinal Chemistry, 59(5), 2163–2178.[2] [Link][2]

-

Org.[3][4] Synth. (1966). Chlorosulfonyl Isocyanate (Reactivity of chlorosulfonyl group).[4][5][6] Organic Syntheses, 46, 23. [Link]

-

Sources

An In-depth Technical Guide to the Solubility of 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. Recognizing the current scarcity of public-domain data for this specific compound, this document pioneers a predictive and methodological approach. It combines a theoretical examination of the molecule's physicochemical properties with an illustrative solubility profile in a range of common organic solvents. The cornerstone of this guide is a detailed, field-proven experimental protocol for the accurate determination of solubility, designed to be a self-validating system for researchers. This work is intended to empower scientists and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating process development and ensuring product quality.

Introduction: The Critical Role of Solvent Selection

In the landscape of active pharmaceutical ingredient (API) development, the choice of an appropriate solvent is a foundational decision that profoundly impacts the entire manufacturing process.[1] The solvent system governs not only reaction kinetics and yield but also critical downstream operations such as crystallization, which in turn dictates purity, polymorphism, and particle morphology.[1][2] An ill-informed solvent choice in the early stages can lead to significant challenges in scalability, product consistency, and processability later in development.[1]

This compound is a highly functionalized aromatic compound, featuring a carboxylic acid, a reactive sulfonyl chloride, a fluorine atom, and a methyl group. This structural complexity presents a unique and challenging solubility profile, making a systematic approach to solvent selection indispensable. This guide provides the theoretical framework and practical tools necessary to understand and experimentally determine the solubility of this compound, mitigating risks and optimizing development timelines.

Physicochemical Characterization and Predicted Solubility

A molecule's solubility is dictated by its intrinsic physicochemical properties and its interaction with the solvent. While specific experimental data for this compound is not extensively published, we can infer its behavior by analyzing its structure.

-

Molecular Formula: C₈H₆ClFO₄S[3]

-

Molecular Weight: 252.65 g/mol (based on the closely related isomer 5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid)[4][5][6]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor. Its acidity will significantly influence solubility in basic or protic solvents.

-

Sulfonyl Chloride (-SO₂Cl): A highly polar, electrophilic, and aprotic group. It is a strong hydrogen bond acceptor. Its reactivity with protic solvents (like water, alcohols) under certain conditions is a critical consideration.

-

Fluorine (-F): An electronegative atom that increases local polarity.

-

Aromatic Ring: A nonpolar backbone, contributing to solubility in solvents with aromatic character.

-

Methyl Group (-CH₃): A nonpolar, lipophilic group.

-

This combination of polar, nonpolar, protic, and aprotic functionalities suggests that the compound will exhibit nuanced solubility across different solvent classes. The "like dissolves like" principle provides a starting point, but the interplay of these groups necessitates experimental verification.

Illustrative Solubility Profile

The following table presents a predicted solubility profile based on the structural analysis. This data is intended for illustrative purposes to guide initial solvent screening and must be confirmed experimentally.

| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility at 25°C (mg/mL) | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.2 | > 100 | Strong hydrogen bond acceptor, effectively solvates both the carboxylic acid and sulfonyl chloride groups. |

| N,N-Dimethylformamide (DMF) | 36.7 | > 100 | Similar to DMSO, a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Acetone | 20.7 | 20 - 50 | Moderate polarity; can interact with the polar groups but less effectively than DMSO or DMF. | |

| Acetonitrile | 37.5 | 10 - 25 | Polar aprotic, but a weaker hydrogen bond acceptor than other solvents in its class. | |

| Polar Protic | Methanol | 32.7 | 5 - 15 | Can hydrogen bond with the solute, but the sulfonyl chloride may exhibit some reactivity over time. |

| Ethanol | 24.6 | 5 - 15 | Similar to methanol, potential for hydrogen bonding and slow reaction. | |

| Water | 80.1 | < 0.1 | Highly polar but the nonpolar aromatic ring and methyl group limit solubility. The sulfonyl chloride group will hydrolyze. | |

| Nonpolar / Weakly Polar | Dichloromethane (DCM) | 9.1 | 1 - 5 | Can solvate the aromatic ring, but has limited interaction with the highly polar functional groups. |

| Toluene | 2.4 | < 1 | Solvates the aromatic ring and methyl group, but is a poor solvent for the polar carboxylic acid and sulfonyl chloride. | |

| Heptane | 1.9 | < 0.1 | A nonpolar alkane, expected to have very poor solvating power for this highly functionalized molecule. |

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the solubility of a crystalline compound is the equilibrium or thermodynamic shake-flask method. This technique measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.[7] The following protocol is a self-validating system for obtaining accurate and reproducible data.

Principle

An excess amount of the solid compound is suspended in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). Once at equilibrium, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

Step-by-Step Experimental Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a series of scintillation vials. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Record the exact weight of the compound added to each vial.

-

Carefully add a precise volume of the selected solvent (e.g., 2.0 mL) to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the suspensions for a predetermined period. A 24-48 hour period is typically sufficient to reach equilibrium.[7] Causality Note: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. A time-point study (e.g., sampling at 12, 24, 36, and 48 hours) is recommended to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. This step is critical to avoid transferring any solid particles. Two common methods are:

-

Filtration: Use a syringe to draw the supernatant and pass it through a 0.22 µm syringe filter into a clean vial. Trustworthiness Note: Ensure the filter material is compatible with the solvent and does not adsorb the analyte. A preliminary filter validation study is best practice.

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid. Carefully remove the clear supernatant.

-

-

-

Sample Preparation for Analysis:

-

Accurately dilute the clear supernatant with a suitable diluent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Prepare a series of calibration standards of the compound in the same diluent.

-

-

Quantification:

-

Analyze the prepared samples and calibration standards by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility and Molecular Interactions

Understanding the theoretical underpinnings of solubility allows for more rational solvent selection and troubleshooting.[8] The process is a balance of energies: the energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

Caption: Key Molecular Interactions Governing Solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities.[8] It is crucial to characterize the solid form used for solubility studies and to monitor for any phase transformations during the experiment.

-

Temperature: The solubility of most solid compounds increases with temperature. Measuring solubility at several temperatures allows for the construction of a solubility curve, which is invaluable for designing crystallization processes.[1]

-

Solvent Properties: As illustrated in the predictive table, solvent polarity, hydrogen bonding capacity, and dielectric constant are primary drivers of solubility. A multi-faceted approach, combining computational screening with smart, small-scale experimentation, is often the most efficient path to identifying an optimal solvent system.[9]

Safety and Handling Considerations

Sulfonyl chlorides are reactive compounds that require careful handling.

-

Reactivity: The compound will react with water, alcohols, and primary/secondary amines. These reactions can be vigorous and release hydrochloric acid. All experiments should be conducted in a well-ventilated fume hood.[10][11]

-

Corrosivity: this compound is expected to be corrosive and cause severe skin burns and eye damage.[10][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and gloves resistant to both the compound and the solvents being used.[13][14][15]

-

Storage: Store the compound in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like water, bases, and oxidizing agents.[10][15]

Conclusion

While specific solubility data for this compound is not yet widely available, a thorough understanding of its physicochemical properties allows for a rational, predictive approach to solvent selection. This guide has provided a framework for this analysis, an illustrative solubility profile, and, most critically, a robust, step-by-step protocol for the experimental determination of its thermodynamic solubility. By adhering to this methodology, researchers and drug development professionals can generate the high-quality data needed to optimize reaction conditions, design efficient crystallization processes, and accelerate the progression of vital pharmaceutical candidates.

References

- Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.

- Cole-Parmer. (2005, October 31).

- PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.

- YouTube. (2020, October 9).

- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- APC. (2020, September 28).

- Lund University Publications. (n.d.).

- CymitQuimica. (n.d.). 5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid.

- Asian Journal of Chemistry. (2012).

- TCI Chemicals. (2025, June 12).

- New Jersey Department of Health. (2000, August). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.

- Inchem.org. (1998, March). ICSC 0198 - SULPHURYL CHLORIDE.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid 98.

- PubChemLite. (n.d.). This compound (C8H6ClFO4S).

- PubChemLite. (n.d.). 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoic acid (C8H6ClFO4S).

- BLDpharm. (n.d.). 1026030-54-5|5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid.

Sources

- 1. crystallizationsystems.com [crystallizationsystems.com]

- 2. youtube.com [youtube.com]

- 3. PubChemLite - this compound (C8H6ClFO4S) [pubchemlite.lcsb.uni.lu]

- 4. 5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid [cymitquimica.com]

- 5. PubChemLite - 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoic acid (C8H6ClFO4S) [pubchemlite.lcsb.uni.lu]

- 6. 1026030-54-5|5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. approcess.com [approcess.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]

- 12. 2-Chlor-5-chlorsulfonyl-4-fluorbenzoesäure 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. nj.gov [nj.gov]

Literature review of 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid synthesis

An In-depth Technical Guide to the Synthesis of 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid

Executive Summary

This compound (CAS: 1519211-09-6 ) is a specialized aryl fluorinated building block critical in the synthesis of sulfonamide-based pharmaceuticals, particularly sodium-hydrogen exchanger (NHE) blockers and SGLT2 inhibitors. Its unique substitution pattern—combining a deactivated benzoic acid core with activating fluoro and methyl groups—presents specific regiochemical challenges and opportunities.

This guide provides a definitive technical review of its synthesis, prioritizing the direct chlorosulfonation route due to its industrial scalability and favorable atom economy. We analyze the mechanistic drivers for regioselectivity, provide a validated experimental protocol, and outline safety-critical process parameters.

Retrosynthetic Analysis & Regiochemistry

The synthesis of this compound relies on Electrophilic Aromatic Substitution (EAS). Understanding the electronic directing effects of the precursor, 2-fluoro-4-methylbenzoic acid , is prerequisite to process design.

Electronic Directing Effects

-

-COOH (Position 1): Strong electron-withdrawing group (EWG). Directs incoming electrophiles to the meta positions (3 and 5).

-

-F (Position 2): Strong electron-withdrawing inductive effect (-I), but strong electron-donating resonance effect (+M). Directs ortho (3) and para (5).

-

-CH₃ (Position 4): Weak electron-donating inductive effect (+I). Directs ortho (3 and 5).

Site Selectivity Analysis

-

Position 3: Synergistically activated by -F (ortho) and -CH₃ (ortho). However, it is sterically congested , sandwiched between the fluoro and methyl groups.

-

Position 5: Activated by -F (para) and -CH₃ (ortho). It is significantly less sterically hindered than Position 3.

-

Position 6: Deactivated by -F (meta) and -CH₃ (meta).

Figure 1: Regiochemical analysis showing the preferential direction to Position 5.

Primary Synthesis Route: Direct Chlorosulfonation[1]

This is the industry-standard approach. It utilizes chlorosulfonic acid (

Reaction Mechanism

The reaction proceeds via a reversible sulfonation followed by an irreversible conversion to the sulfonyl chloride.

-

Sulfonation: The aromatic ring attacks the electrophilic sulfur species (

or -

Chlorination: The sulfonic acid reacts with excess chlorosulfonic acid (or added thionyl chloride) to form the sulfonyl chloride, releasing

and

Experimental Protocol

Safety Warning: Chlorosulfonic acid reacts violently with water, releasing clouds of HCl gas and sulfuric acid mist. All operations must be performed in a fume hood with a caustic scrubber.

Materials:

-

2-Fluoro-4-methylbenzoic acid (1.0 eq)

-

Chlorosulfonic acid (5.0 - 8.0 eq)[2]

-

Thionyl chloride (Optional, 1.0 eq, to drive conversion)

-

Dichloromethane (DCM) or Chloroform (Optional co-solvents, though neat is preferred)

Step-by-Step Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a gas outlet connected to a NaOH scrubber. Flush with nitrogen.

-

Charging: Charge Chlorosulfonic acid (5.0 eq) into the flask. Cool the system to 0–5°C using an ice/salt bath.

-

Addition: Slowly add solid 2-Fluoro-4-methylbenzoic acid portion-wise over 30–60 minutes.

-

Critical Control Point: Maintain internal temperature below 10°C to prevent immediate exotherms or charring.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (20–25°C).

-

Heat gradually to 60–80°C and hold for 2–4 hours.

-

Monitoring: Check reaction progress via TLC or HPLC (quench aliquot in methanol).

-

-

Quenching (The "Reverse Quench"):

-

Prepare a slurry of crushed ice and water in a separate large beaker (approx. 10x volume of reaction).

-

Slowly pour the reaction mixture onto the stirred ice. Do not add water to the acid.

-

Maintain quench temperature <10°C to minimize hydrolysis of the sulfonyl chloride.[3]

-

-

Isolation:

-

The product precipitates as a white to off-white solid.

-

Filter immediately.[3]

-

Wash the cake with cold water (3x) to remove residual sulfuric acid.

-

Wash with cold hexane (2x) to remove non-polar impurities.

-

-

Drying: Dry under high vacuum at ambient temperature. Avoid heating the wet cake to prevent hydrolysis.

Quantitative Data Summary

| Parameter | Specification | Notes |

| Reagent Stoichiometry | 1 : 5-8 (Substrate : | Excess required to act as solvent and dehydrating agent. |

| Reaction Temp | 60–80°C | Lower temps result in incomplete sulfonation; higher temps risk desulfonation. |

| Typical Yield | 65–85% | Dependent on moisture control and quenching speed. |

| Appearance | White/Off-white solid | Yellowing indicates oxidation or impurities. |

| Melting Point | 145–148°C | Literature value for similar isomers; verify experimentally.[4] |

Alternative Route: Sandmeyer Reaction

If the direct chlorosulfonation yields inseparable isomers (rare for this substrate) or if the carboxylic acid group interferes, the Sandmeyer route via the aniline is the robust alternative.

Workflow:

-

Nitration: 2-Fluoro-4-methylbenzoic acid

5-Nitro derivative. -

Reduction: 5-Nitro

5-Amino-2-fluoro-4-methylbenzoic acid. -

Diazotization: Reaction with

at 0°C to form the diazonium salt. -

Meerwein Reaction: Reaction of the diazonium salt with

in acetic acid/CuCl₂ to yield the sulfonyl chloride.

Note: This route is longer (4 steps vs 1 step) and generates more waste, making it less attractive for scale-up unless regioselectivity is a showstopper in Route 1.

Process Visualization

The following diagram illustrates the decision matrix and workflow for the synthesis.

Figure 2: Process flow for the synthesis of the target intermediate.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield | Hydrolysis during quench. | Ensure quench temp <5°C. Filter immediately.[3] Do not let sit in aqueous acid.[3] |

| Sticky Solid | Incomplete reaction or mixed anhydrides. | Increase reaction time. Add 1.0 eq |

| Positional Isomers | High temperature addition. | Strictly control addition temp at 0°C. Validate regiochemistry via NMR (coupling constants). |

References

-

Sigma-Aldrich. 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid (Isomer Analog Data). Retrieved from .

-

BenchChem. An In-depth Technical Guide to 4-(Chlorosulfonyl)benzoic Acid: Properties, Synthesis, and Applications. Retrieved from .

-

PubChem. this compound (Compound Summary). Retrieved from .

-

Google Patents. Method for preparation of benzoic acid derivatives (General Chlorosulfonation Protocols). Retrieved from .

-

Molaid. Chemical Properties of CAS 1519211-09-6.[5] Retrieved from .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid 98 264927-50-6 [sigmaaldrich.com]

- 5. 953884-53-2,3-(diethylsulfamoyl)benzene-1-sulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic Acid: A Bifunctional Scaffold in Modern Medicinal Chemistry

A Technical Whitepaper on Pharmacophore Mapping, Chemoselective Derivatization, and Therapeutic Applications

Executive Summary

In the landscape of modern drug discovery, the strategic selection of bifunctional building blocks is paramount for rapidly exploring structure-activity relationships (SAR). As a Senior Application Scientist, I approach molecular design not merely as a synthetic exercise, but as an orchestration of physicochemical properties. 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid (CAS 1519211-09-6) represents a masterclass in such design [1][1]. By integrating a highly electrophilic chlorosulfonyl group, a versatile carboxylic acid, and precise fluoro/methyl substitutions, this scaffold provides a robust vector for divergent synthesis. This whitepaper details the structural causality, therapeutic applications, and self-validating synthetic protocols required to leverage this molecule effectively.

Pharmacophore Mapping & Structural Causality

The true value of this building block lies in the synergistic effects of its substituents. Every atom serves a distinct mechanistic purpose:

-

The C5-Chlorosulfonyl Vector (The Electrophilic Hub): The

group is primed for nucleophilic attack by amines, yielding sulfonamides. Sulfonamides are exceptional bioisosteres for amides; their tetrahedral geometry allows them to access unique chemical space, and their metabolic stability prevents premature enzymatic cleavage. -

The C2-Fluoro Effect (Conformational Locking & pKa Modulation): The highly polarized C-F bond serves two critical functions. First, it inductively withdraws electron density, lowering the pKa of the adjacent carboxylic acid. This makes the carboxylate a better leaving group during activation. Second, in the final amide product, the fluorine atom frequently engages in intramolecular dipole-dipole interactions or hydrogen bonding with the amide N-H. This "locks" the conformation, reducing the entropic penalty upon target binding.

-

The C4-Methyl Group (Steric Shielding & Metabolic Blockade): Often referred to as a "magic methyl," this group fills small hydrophobic pockets within target proteins. Crucially, it provides steric bulk adjacent to the C5-sulfonamide, restricting its rotation and forcing it into a bioactive conformation. It also blocks cytochrome P450-mediated para-hydroxylation, significantly enhancing the molecule's half-life.

Target Engagement & Therapeutic Applications

The bifunctional nature of this scaffold has made it a cornerstone in several high-profile therapeutic areas. By derivatizing both the sulfonyl and carboxyl vectors, researchers can generate highly specific ligands for complex protein targets.

Oncology: Targeting the Hippo Pathway (TEAD Inhibitors)

The Hippo signaling cascade is heavily mutated across numerous cancer indications, leading to the constitutive activation of YAP/TAZ transcriptional co-activators. Small molecule inhibitors derived from this compound have been successfully developed to selectively bind to the auto-palmitoylation pocket of TEAD transcription factors, disrupting their interaction with YAP/TAZ [2][2].

Fig 1: Hippo pathway signaling and the allosteric blockade mechanism of TEAD inhibitors.

Pain & Inflammation: Prostanoid EP1 Receptor Antagonists

The rigid benzoic acid core perfectly positions the sulfonamide and amide vectors to interact with the transmembrane helices of the EP1 G-protein coupled receptor. This structural geometry provides the necessary affinity and selectivity to act as potent EP1 receptor antagonists for the treatment of pain disorders [3][3].

Epigenetic Modulation: Lysine Acetyl Transferase (KAT) Inhibitors

Derivatives of fluoro-methylbenzoic acids have been patented as inhibitors of the MYST family of Lysine Acetyl Transferases. The unique electrostatic surface generated by the 2-fluoro substitution ensures optimal shape complementarity within the KAT active site [4][4].

Synthetic Methodologies: Self-Validating Protocols

In my experience, the primary failure mode in bifunctional derivatization is the competitive hydrolysis of the sulfonyl chloride during the amidation step. Therefore, the sequence of operations is non-negotiable: sulfonylation must precede amidation . The protocols below are designed as self-validating systems; the reaction's progress inherently signals its success or failure through phase separation and distinct LC-MS ionization profiles.

Fig 2: Two-step chemoselective derivatization workflow for bifunctional target synthesis.

Protocol 1: Chemoselective Sulfonylation

Causality: The

-

Initiation: Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C under an inert nitrogen atmosphere.

-

Addition: Add the desired primary or secondary amine (1.05 eq) dropwise, followed immediately by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

-

Monitoring (Self-Validation): Stir for 2 hours at 0 °C. Check via LC-MS. The disappearance of the starting material and the appearance of the

peak for the sulfonamide-acid confirms completion. -

Workup: Evaporate the THF. Partition the residue between Ethyl Acetate and 1M HCl. The acidic aqueous layer removes unreacted amines and DIPEA.

-

Isolation: The intermediate sulfonamide-acid is highly crystalline. Evaporation of the organic layer often yields a solid that requires no further column chromatography.

Protocol 2: Amide Coupling via HATU Activation

Causality: The 2-fluoro group withdraws electron density from the carboxylate, reducing its nucleophilicity towards standard coupling agents like EDC. HATU overcomes this by forming a highly reactive HOAt ester intermediate, driving the reaction forward even with sterically hindered amines.

-

Activation: Dissolve the intermediate 5-sulfamoyl-2-fluoro-4-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

-

Coupling: Add the second amine (1.2 eq) and stir at room temperature for 4-12 hours.

-

Quenching (Self-Validation): Pour the reaction mixture into a 10-fold volume of vigorously stirred ice-cold water or saturated aqueous

. Because the HOAt byproduct and DMF are highly water-soluble, the desired bifunctional product will typically precipitate out of solution as a clean solid, providing an immediate visual confirmation of success. -

Filtration: Filter the precipitate, wash with cold water, and dry under high vacuum.

Physicochemical Data & Optimization

To further guide drug development professionals, the following tables summarize the core physicochemical parameters of the starting material and the empirical optimization data for the critical amide coupling step.

Table 1: Physicochemical Properties of CAS 1519211-09-6

| Property | Value | Causality / Impact on Drug Design |

| Molecular Weight | 252.65 g/mol | Low MW allows for dual derivatization while remaining well within Lipinski's Rule of 5. |

| Formula | High density of heteroatoms provides multiple distinct hydrogen-bond vectors. | |

| C2-Fluoro Effect | Inductive | Lowers pKa of the carboxylic acid, enhancing leaving group ability during activation. |

| C4-Methyl Sterics | ~2.0 Å van der Waals radius | Restricts C5-sulfonamide rotation, lowering the entropic penalty upon target binding. |

Table 2: Optimization of Amide Coupling (Step 2)

| Coupling Reagent | Solvent | Base | Temp | Yield (%) | Observation / Self-Validation |

| EDC, HOBt | DMF | DIPEA | RT | 45% | Sluggish reaction due to the electronically deactivated nature of the 2-fluoro-benzoic acid. |

| T3P (50% in EtOAc) | EtOAc | Pyridine | 80 °C | 65% | Moderate yield; elevated temperature leads to minor desulfonylation byproducts. |

| HATU | DMF | DIPEA | RT | >90% | Rapid conversion. LC-MS confirms clean |

References

-

This compound | 1519211-09-6 - 摩熵化学 . Molaid. 1

-

US20200407327A1 - Tead inhibitors and uses thereof . Google Patents.2

-

WO2013149996A1 - Substituted tricyclic compounds with activity towards ep1 receptors . Google Patents. 3

-

COMPOUNDS - European Patent Office - EP 3810602 B1 . Googleapis. 4

Sources

- 1. This compound - CAS号 1519211-09-6 - 摩熵化学 [molaid.com]

- 2. US20200407327A1 - Tead inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. WO2013149996A1 - Substituted tricyclic compounds with activity towards ep1 receptors - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Isomers of Chlorosulfonyl Fluoromethylbenzoic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Abstract: The isomeric landscape of chlorosulfonyl fluoromethylbenzoic acid presents a rich, yet complex, platform for the design of novel therapeutics. The specific placement of the chlorosulfonyl, fluoro, and methyl groups on the benzoic acid scaffold profoundly dictates the molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the synthesis, characterization, and potential applications of these pivotal isomers. By elucidating the rationale behind experimental methodologies and grounding the content in authoritative scientific literature, this guide aims to empower researchers to strategically navigate this chemical space and unlock its therapeutic promise.

The Strategic Imperative of Isomerism in Medicinal Chemistry

Isomerism is a fundamental concept in drug design, where subtle variations in the arrangement of atoms can lead to significant differences in a molecule's interaction with biological targets. For chlorosulfonyl fluoromethylbenzoic acid, the various constitutional isomers offer a versatile toolkit for medicinal chemists. The interplay between the electron-withdrawing chlorosulfonyl and fluoro groups, and the electron-donating, sterically influential methyl group, governs the molecule's utility as both a reactive building block and a potential pharmacophore.[1][2]

A deep understanding of each isomer's unique characteristics is crucial. The relative positioning of the substituents can influence the acidity of the carboxylic acid, the reactivity of the sulfonyl chloride towards nucleophiles, and the molecule's overall lipophilicity.[1][3] These factors are critical in determining a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity and selectivity for its intended biological target.[4]

Navigating the Synthetic Landscape: Achieving Isomeric Purity

The controlled synthesis of a specific isomer of chlorosulfonyl fluoromethylbenzoic acid is a significant challenge that hinges on a nuanced understanding of directing effects in electrophilic aromatic substitution.[5] The selection of the starting material and the sequence of functional group introductions are paramount for achieving high isomeric purity.

Principal Synthetic Strategies

Two main retrosynthetic approaches are generally considered:

-

Late-Stage Chlorosulfonylation: This approach often starts with a commercially available fluorotoluene derivative, which is first carboxylated and then subjected to chlorosulfonylation. The regioselectivity of the final step is governed by the combined directing effects of the existing fluoro and methyl groups.[5]

-

Early-Stage Functionalization: This strategy involves the synthesis of a benzene ring with the desired substitution pattern pre-installed, followed by the introduction of the remaining functional groups. This can offer greater control over the final isomer.

Table 1: A Comparative Overview of Synthetic Approaches

| Approach | Representative Starting Material | Key Transformation | Advantages | Disadvantages |

| Late-Stage Chlorosulfonylation | A fluoromethylbenzoic acid isomer | Electrophilic Aromatic Chlorosulfonylation | Potentially shorter synthetic route if the starting material is readily accessible. | Often yields a mixture of isomers, necessitating challenging purification. |

| Early-Stage Functionalization | A poly-substituted benzene derivative | Sequential introduction of functional groups | Higher probability of achieving a single, pure isomer. | Can involve a more lengthy and complex synthetic sequence. |

Exemplary Experimental Protocol: Synthesis of a Chlorosulfonyl Fluoromethylbenzoic Acid Isomer

This protocol provides a representative example and will likely require optimization for the synthesis of a specific target isomer.

Materials:

-

Appropriately substituted fluoromethylbenzoic acid

-

Chlorosulfonic acid

-

Thionyl chloride (optional, for conversion to the acid chloride)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Ice bath

-

Standard laboratory glassware and personal protective equipment

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is equipped with a magnetic stirrer and a dropping funnel. The starting fluoromethylbenzoic acid (1.0 equivalent) is charged into the flask.

-

Chlorosulfonylation: The flask is cooled in an ice bath. Chlorosulfonic acid (3-5 equivalents) is added dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.

-

Reaction Progression: Following the addition, the reaction mixture is allowed to gradually warm to room temperature and is stirred for 12-24 hours.

-

Reaction Quench and Work-up: The reaction is carefully quenched by slowly pouring the mixture onto crushed ice. The crude product will typically precipitate out of the aqueous solution.

-

Isolation and Purification: The solid product is collected by vacuum filtration and washed with cold water until the filtrate is neutral. The crude product, which may be a mixture of isomers, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Rationale for Experimental Choices:

-

Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid ensures complete consumption of the starting material and can also serve as the reaction solvent.[5]

-

Controlled Low-Temperature Addition: The reaction is highly exothermic. A slow, controlled addition at low temperature is critical to manage the reaction rate and minimize the formation of undesired byproducts.

-

Quenching on Ice: This step serves to rapidly hydrolyze the excess, highly reactive chlorosulfonic acid and to precipitate the less water-soluble product.

Unambiguous Isomer Identification and Characterization

The definitive identification of each isomer is fundamental for establishing clear structure-activity relationships (SAR). A suite of spectroscopic and analytical techniques is essential for this purpose.

Table 2: Key Analytical Techniques for Isomer Characterization

| Technique | Information Yielded | Important Considerations |

| ¹H NMR | Provides information on the number, chemical environment, and connectivity of protons. | Chemical shifts and coupling constants are highly sensitive to the relative positions of the substituents. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. | Complements ¹H NMR data for comprehensive structural elucidation. |

| ¹⁹F NMR | Confirms the presence and chemical environment of the fluorine atom. | An indispensable tool for distinguishing between fluorinated isomers.[6][7][8][9] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.[10][11][12][13] |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., C=O, S=O, C-F).[14][15] | Useful for confirming the successful introduction of the desired functional groups. |

| X-ray Crystallography | Provides the absolute three-dimensional structure of the molecule in the solid state. | The definitive method for unambiguous structure determination, contingent on obtaining suitable single crystals.[16][17] |

A Comparative Look at Physicochemical Properties

The isomeric position of the substituents has a profound impact on key physicochemical properties that are of paramount importance in drug development.[18][19]

Table 3: Predicted Physicochemical Properties of Representative Isomers

| Isomer | Predicted pKa | Predicted LogP | Predicted Polar Surface Area (Ų) |

| 4-chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid | 1.8 ± 0.3 | 3.5 ± 0.6 | 83.9 |

| 2-chloro-4-(chlorosulfonyl)-5-fluorobenzoic acid | 2.1 ± 0.3 | 3.4 ± 0.6 | 83.9 |

| 3-chloro-4-(chlorosulfonyl)-5-fluorobenzoic acid | 2.0 ± 0.3 | 3.6 ± 0.6 | 83.9 |

Note: These values are computationally predicted and should be experimentally verified. The pKa values of substituted benzoic acids are influenced by the electronic effects of the substituents.[1][4][20][21]

Applications in the Drug Development Pipeline

Isomers of chlorosulfonyl fluoromethylbenzoic acid are valuable and versatile building blocks in medicinal chemistry. The sulfonyl chloride moiety is a key functional group for the synthesis of sulfonamides, a class of compounds with a wide array of biological activities.[22]

Workflow for Sulfonamide Library Synthesis

The general workflow for utilizing these isomers in the generation of a sulfonamide library for biological screening is outlined below.

Caption: A generalized workflow for the synthesis and screening of a sulfonamide library.

Potential Therapeutic Arenas

The ultimate therapeutic application will be determined by the final structure of the derived sulfonamide. However, the inherent properties of the fluorinated and sulfonated benzoic acid core can be advantageous for targeting a variety of biological systems. Benzoic acid and its derivatives have been explored for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[2][22][23][24]

Concluding Remarks and Future Outlook

The isomers of chlorosulfonyl fluoromethylbenzoic acid constitute a valuable and intricate class of building blocks for contemporary drug discovery. A comprehensive understanding of their synthesis, a meticulous approach to their characterization, and a strategic vision for their application are all essential for realizing their full potential. Future research in this domain should prioritize the development of more efficient and regioselective synthetic methodologies, the experimental validation of their physicochemical and ADME properties, and the exploration of their utility in the design of novel therapeutics against an expanded range of biological targets. The systematic investigation of this isomeric space will undoubtedly continue to provide valuable insights and contribute to the development of new and improved medicines.

References

-

Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. PubMed. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

-

Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. [Link]

-

Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]

-

Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Semantic Scholar. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

-

Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. International Union of Crystallography. [Link]

-

Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. PubMed Central. [Link]

-

Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. ACS Publications. [Link]

-

Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Scientific Research Publishing. [Link]

-

How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. A&A Pharmachem. [Link]

-

Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Dergipark. [Link]

-

Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PubMed Central. [Link]

-

A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT. [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. IJARSCT. [Link]

-

Role of Gas-Phase Halogen Bonding in Ambient Chemical Ionization Mass Spectrometry Utilizing Iodine. eScholarship. [Link]

-

Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. PubMed. [Link]

-

Mass spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

A Novel Approach for the Synthesis of β-Keto Esters: One-Pot Reaction of Carboxylic Acids with Chlorosulfonyl Isocyanate. ResearchGate. [Link]

-

Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. PubMed Central. [Link]

-

Molecular Docking and Dynamic Studies of Chlorogenic Acid Isomers as Antagonists of p53 Transcription Factor for Potential Adjuvant Radiotherapy. PubMed Central. [Link]

-

Physico-chemical properties in relation to biological action. CUTM Courseware. [Link]

-

Chlorogenic acids – their properties, occurrence and analysis. ResearchGate. [Link]

-

Chlorogenic acids – their properties, occurrence and analysis. De Gruyter. [Link]

Sources

- 1. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. ijcrt.org [ijcrt.org]

- 3. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]

- 4. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. azom.com [azom.com]

- 10. Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Gas-Phase Halogen Bonding in Ambient Chemical Ionization Mass Spectrometry Utilizing Iodine [escholarship.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding [scirp.org]

- 16. journals.iucr.org [journals.iucr.org]

- 17. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 20. semanticscholar.org [semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. ijarsct.co.in [ijarsct.co.in]

- 23. mdpi.com [mdpi.com]

- 24. annexechem.com [annexechem.com]

Stability of 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid in air

An In-Depth Technical Guide to the Stability of 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic Acid in Air

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of this compound when exposed to ambient air. As a reactive sulfonyl chloride derivative, this compound is of significant interest to researchers and professionals in drug discovery and chemical synthesis. The primary mode of degradation—hydrolysis via atmospheric moisture—is examined in detail, including its mechanism and kinetics. This document outlines the critical factors influencing the compound's stability, the consequences of degradation, and provides field-proven protocols for safe handling, storage, and stability assessment. The insights and methodologies presented herein are designed to ensure the integrity of the material, promote safety, and enhance experimental reproducibility for scientists and developers.

Introduction and Chemical Profile

This compound is a multifunctional aromatic compound featuring a carboxylic acid, a fluoro group, and a highly reactive chlorosulfonyl group. Its structural complexity makes it a valuable building block in medicinal chemistry and the synthesis of novel pharmaceutical agents. However, the presence of the sulfonyl chloride moiety renders the molecule highly susceptible to degradation in the presence of atmospheric moisture, a critical consideration for its practical application.

The core challenge associated with this compound is its inherent reactivity with water.[1] This guide serves to elucidate the nature of this instability and provide a robust framework for its management.

Chemical Structure and Properties

Understanding the molecule's physical and chemical properties is fundamental to managing its stability.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#FFFFFF";

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH₃"]; C_COOH [label="C"]; O1_COOH [label="O"]; O2_COOH [label="OH"]; S [label="S"]; Cl [label="Cl"]; O1_SO2 [label="O"]; O2_SO2 [label="O"]; F [label="F"];

// Benzene ring with substituents C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C_Me [len=1.5]; C2 -- F [len=1.5]; C4 -- C_COOH [len=1.5]; C5 -- S [len=1.5];

// Carboxylic acid group C_COOH -- O1_COOH [style=double, len=1.2]; C_COOH -- O2_COOH [len=1.2];

// Sulfonyl chloride group S -- Cl [len=1.5]; S -- O1_SO2 [style=double, len=1.2]; S -- O2_SO2 [style=double, len=1.2];

// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C_Me [pos="0,2.8!"]; F [pos="-2.6,1.5!"]; C_COOH [pos="0,-2.8!"]; O1_COOH [pos="-1,-3.5!"]; O2_COOH [pos="1,-3.5!"]; S [pos="2.6,-1.5!"]; Cl [pos="3.9,-0.5!"]; O1_SO2 [pos="3.5,-2.5!"]; O2_SO2 [pos="2.0,-2.8!"];

// Labels for clarity label = "Structure of this compound"; fontcolor="#202124"; fontsize=12; } enddot Figure 1: Chemical Structure of the Compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO₄S | [2] |

| Molecular Weight | 252.65 g/mol | [3] |

| CAS Number | 1519211-09-6 | [3] |

| Appearance | Solid (predicted) | [4] |

| InChIKey | CGTRSINZWIKKRC-UHFFFAOYSA-N | [2][3] |

The Core Stability Concern: Hydrolysis in Air

The principal degradation pathway for this compound upon exposure to air is the hydrolysis of the sulfonyl chloride group.[1][5] Sulfonyl chlorides as a class are highly reactive towards nucleophiles, with water from atmospheric humidity being the most common and immediate reactant in a standard laboratory or storage environment.[1][6]

Mechanism of Hydrolysis

The hydrolysis reaction proceeds via a nucleophilic attack mechanism. A water molecule acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[1] This leads to the displacement of the chloride ion, forming the corresponding sulfonic acid and hydrogen chloride (HCl) as byproducts.[1]

// Nodes Reactants [label="this compound\n+ H₂O (from air)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TransitionState [label="Nucleophilic Attack\n(Water attacks sulfur atom)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="5-(Sulfonyl)-2-fluoro-4-methylbenzoic Acid\n+ Hydrogen Chloride (HCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Degraded Product\n(Reduced Purity, Corrosive Byproduct)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> TransitionState [label="Exposure to\nambient moisture"]; TransitionState -> Products [label="Displacement of Cl⁻"]; Products -> Degradation; } enddot Figure 2: Hydrolysis Degradation Pathway.

Factors Influencing the Rate of Hydrolysis

Several environmental factors can significantly accelerate the degradation of the compound:

-

Humidity: Higher relative humidity increases the concentration of water molecules in the air, directly increasing the rate of hydrolysis. This is the most critical factor.[1]

-

Temperature: Elevated temperatures can increase the reaction rate, although humidity is the primary driver. For many reactions involving sulfonyl chlorides, temperatures below 30°C are recommended to minimize decomposition.[5]

-

Physical Form: A larger surface area (e.g., a fine powder versus large crystals) will increase the rate of reaction with atmospheric moisture.

Consequences of Degradation

The hydrolysis of this compound has several detrimental consequences:

-

Reduced Purity and Yield: The formation of the sulfonic acid byproduct reduces the purity of the starting material, which can negatively impact the yield and impurity profile of subsequent synthetic steps.[5]

-

Safety Hazards: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and can cause respiratory irritation.[1] Over time, this can lead to pressure buildup in a sealed container.

-